

Application Notes and Protocols: Cell Proliferation Assay Using PF-06726304

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Compound of Interest

Compound Name: PF-06726304

Cat. No.: B15584835

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Introduction

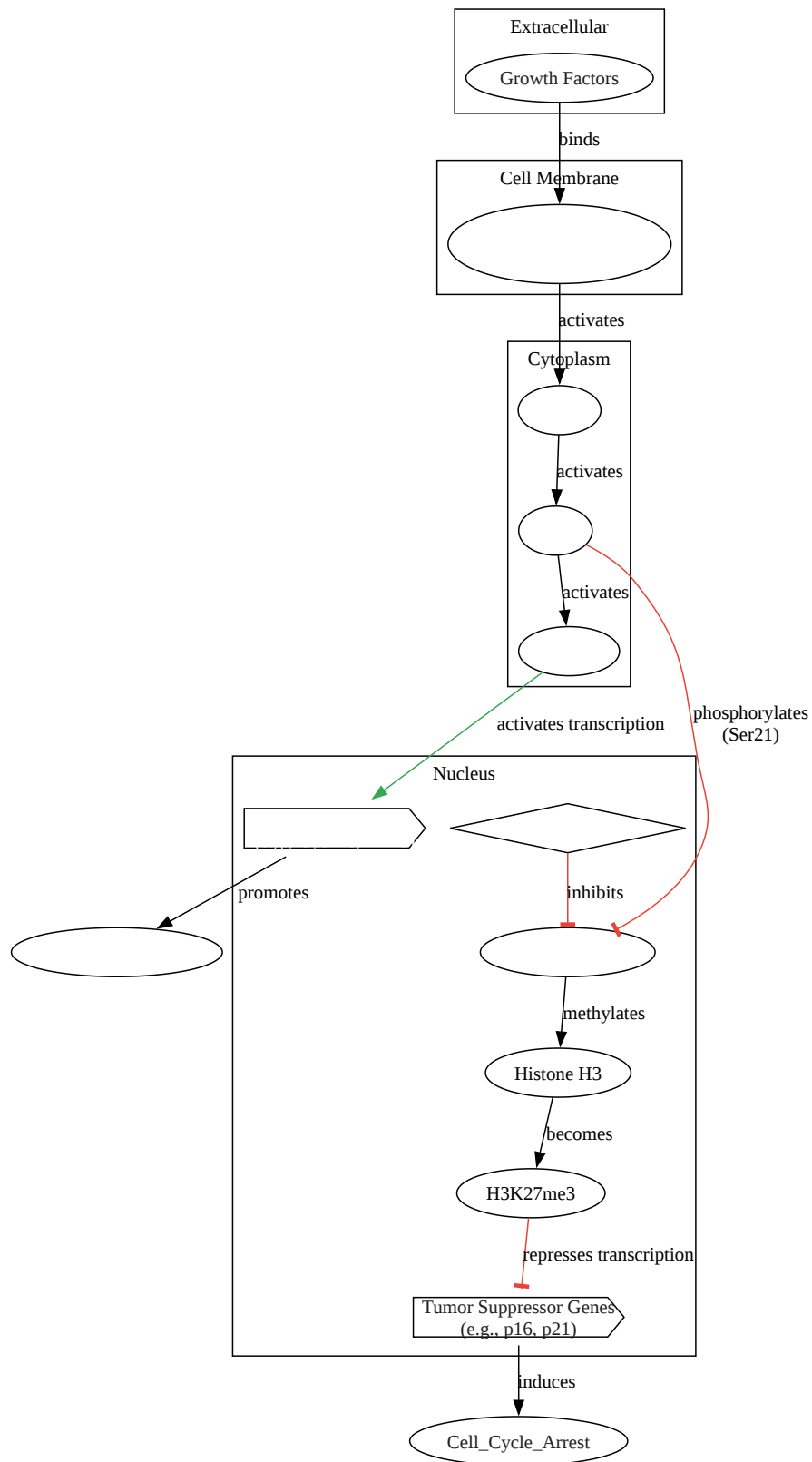
PF-06726304 is a potent and selective, S-adenosyl-methionine (SAM)-competitive inhibitor of the enhancer of zeste homolog 2 (EZH2) histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][4] **PF-06726304** has demonstrated robust anti-proliferative activity in various cancer cell lines, particularly those with EZH2 mutations.[5][6] These application notes provide a detailed protocol for assessing the anti-proliferative effects of **PF-06726304** in a cancer cell line model.

Mechanism of Action

PF-06726304 selectively inhibits the methyltransferase activity of both wild-type and mutant forms of EZH2.[6][7] By blocking EZH2, **PF-06726304** prevents the trimethylation of H3K27

(H3K27me3), leading to the de-repression of PRC2 target genes, including tumor suppressor genes.[2][8] This re-activation of tumor suppressor genes can induce cell cycle arrest, apoptosis, and ultimately, a reduction in cancer cell proliferation.[9][10] The inhibitory activity of **PF-06726304** is potent, with reported K_i values of 0.7 nM and 3.0 nM for wild-type and Y641N mutant EZH2, respectively.[6][7]

Signaling Pathway



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Quantitative Data

The following table summarizes the in vitro potency of **PF-06726304** against EZH2 and its effect on cell proliferation in a relevant cancer cell line.

Parameter	Target/Cell Line	Value	Reference
Ki	Wild-Type EZH2	0.7 nM	[5][6]
Ki	Y641N Mutant EZH2	3.0 nM	[6]
IC50	H3K27me3 Inhibition (Karpas-422 cells)	15 nM	[5][6]
IC50	Cell Proliferation (Karpas-422 cells)	25 nM	[6]

Experimental Protocols

Cell Proliferation Assay (Based on Karpas-422 Diffuse Large B-cell Lymphoma Model)

This protocol is adapted from established methods for assessing the anti-proliferative effects of EZH2 inhibitors.[5]

Materials:

- Karpas-422 cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **PF-06726304**
- DMSO (Dimethyl sulfoxide)
- 96-well clear, V-bottom polystyrene cell culture plates
- 96-well clear, U-bottom polypropylene plates (for compound dilution)

- Cell counting solution (e.g., WST-8, MTT, or CellTiter-Glo®)
- Plate reader (spectrophotometer or luminometer)
- Multichannel pipette
- CO2 incubator (37°C, 5% CO2)
- Centrifuge

Procedure:

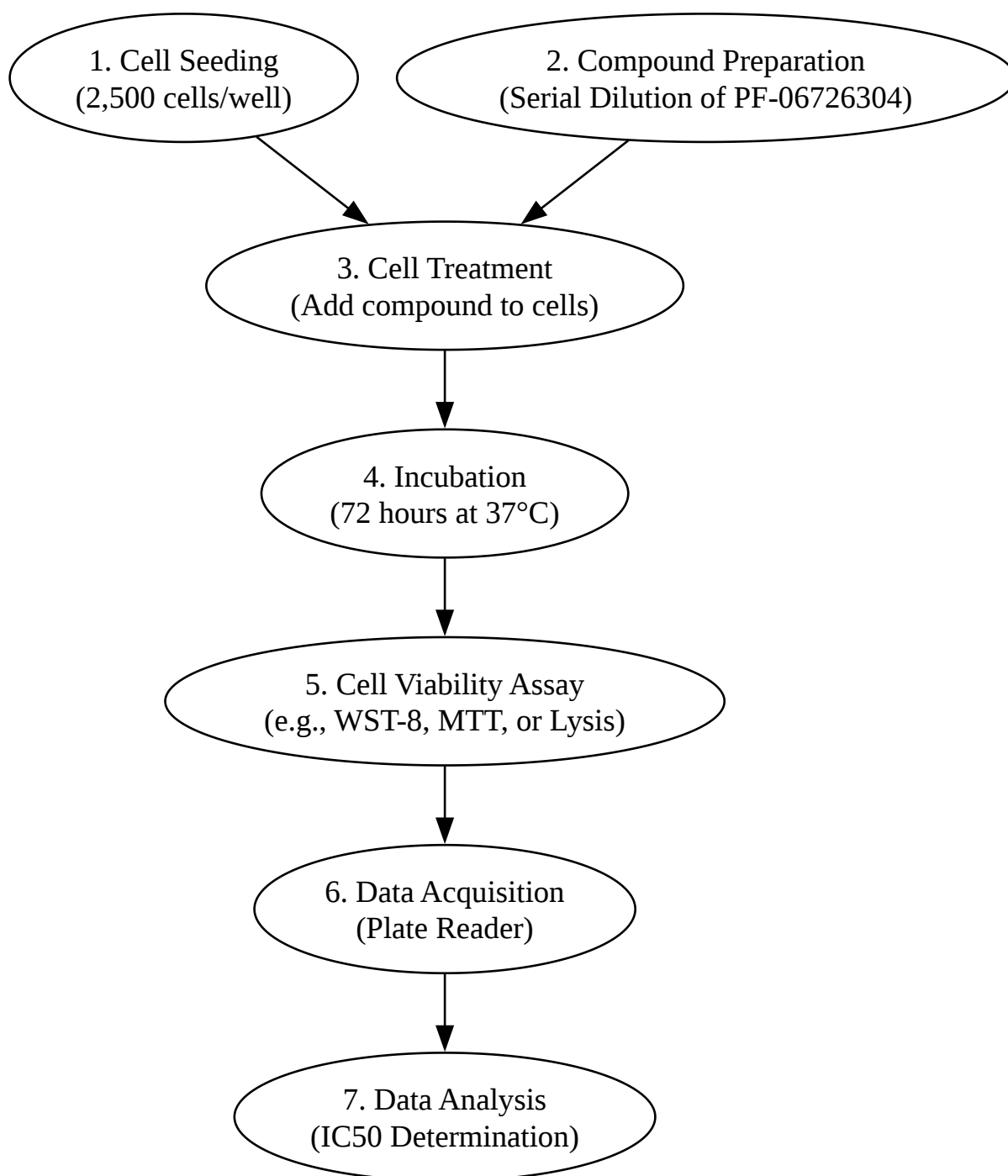
- Cell Seeding:
 - Culture Karpas-422 cells in complete medium.
 - Count the cells and adjust the density to 2.5×10^4 cells/mL.
 - Seed 100 μ L of the cell suspension (2,500 cells/well) into a 96-well V-bottom plate.[5]
 - Incubate the plate for 2-3 hours at 37°C and 5% CO2 to allow cells to settle.[5]
- Compound Preparation:
 - Prepare a 10 mM stock solution of **PF-06726304** in DMSO.[5]
 - In a 96-well U-bottom polypropylene plate, perform a serial dilution (e.g., 1:3) of the **PF-06726304** stock solution in 100% DMSO to create a concentration gradient.[5] An 11-point dilution series is recommended.[5]
 - Further dilute the compounds in the appropriate cell culture medium. Add 25 μ L of the diluted compound to each well of the cell plate. The final DMSO concentration should not exceed 0.5%. [5] The highest concentration of **PF-06726304** tested can be 50 μ M.[5]
- Incubation:
 - Incubate the cell plate for 72 hours at 37°C and 5% CO2.[5]
- Cell Viability Measurement (Example using a Lysis-Based Method):

- At the end of the incubation period, centrifuge the plate at 2000 rpm for 5 minutes at room temperature.[5]
- Carefully remove the medium.[5]
- Add 100 μL of an acid-extraction solution to each well to lyse the cells.[5]
- Shake the plate for 50 minutes at 4°C.[5]
- Add 38 μL of neutralization buffer.[5]
- The plates can then be frozen at -80°C for later analysis or processed immediately according to the specific assay kit manufacturer's instructions.[5]

Note: Alternatively, non-lytic assays like WST-8 or MTT can be used. For these, follow the manufacturer's protocol for adding the reagent and measuring absorbance.

- Data Analysis:
 - Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
 - Calculate the percentage of cell proliferation inhibition relative to the DMSO-treated control wells.
 - Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Experimental Workflow



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